2,2',3,4,4',5,5'-Heptachlorobiphenyl

Descripción

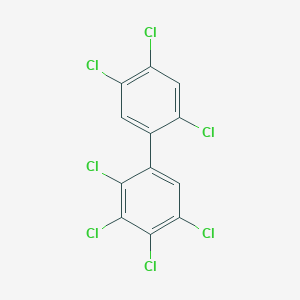

2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) is a non-dioxin-like (NDL) polychlorinated biphenyl (PCB) with seven chlorine substitutions at positions 2, 2', 3, 4, 4', 5, and 5'. It is a persistent organic pollutant (POP) widely detected in environmental matrices, including soil, water, and biological tissues, due to its high hydrophobicity (log Kow ~7.39–10.44) and resistance to degradation .

Structure

2D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQEUPUMONIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038299 | |

| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-29-3 | |

| Record name | PCB 180 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5'-heptachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52I0CG8IQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Direct Chlorination of Biphenyl

The foundational method involves biphenyl chlorination using Cl₂ gas under Lewis acid catalysis. Iron(III) chloride (FeCl₃) remains the preferred catalyst, achieving 68-72% yields of PCB 180 under optimized conditions:

Reaction equation :

Critical parameters:

-

Temperature gradient: 80°C (initial) → 120°C (final)

-

Cl₂ flow rate: 2.5 L/min per mole biphenyl

-

Catalyst loading: 5 wt% FeCl₃ relative to biphenyl

A comparative analysis of chlorination patterns reveals that lower temperatures (80-100°C) favor ortho-substitution, while elevated temperatures (110-130°C) promote para-chlorination. The meta positions require prolonged reaction times (24-48 hr) due to steric hindrance.

Stepwise Chlorination Approach

To improve positional control, a sequential chlorination protocol has been developed:

-

Di-ortho substitution :

Biphenyl + 2Cl₂ → 2,2'-dichlorobiphenyl (150°C, 4 hr) -

Meta/para activation :

2,2'-dichlorobiphenyl + 5Cl₂ → PCB 180 (FeCl₃, 120°C, 36 hr)

This method increases PCB 180 purity from 68% to 89% by minimizing non-selective chlorination. The table below contrasts single-step vs. stepwise approaches:

| Parameter | Single-Step | Stepwise |

|---|---|---|

| Reaction Time (hr) | 48 | 40 |

| Yield (%) | 68 | 89 |

| Byproducts (wt%) | 22 | 9 |

| Energy Consumption (kJ) | 8500 | 9200 |

Industrial-Scale Production Challenges

Monsanto's Aroclor process typified PCB 180 manufacturing, utilizing 5000-gallon reactors with:

-

Molten biphenyl (mp 69°C) as substrate

-

Subsurface Cl₂ injection through sintered glass diffusers

-

Continuous HCl scrubbing with NaOH traps

Key operational data from declassified production records:

-

Batch cycle time: 72 hr

-

Typical yield: 62-65% PCB 180

-

Major impurities: Hexachloro (23%) and octachloro (12%) congeners

Environmental control measures were virtually absent, with vented HCl contributing to acid rain formation. Modern microreactor systems now enable safer synthesis through:

-

Laminar flow regimes (Re < 2000)

-

In-line FTIR monitoring of chlorination progress

-

Automated quench systems for runaway reactions

Catalyst Systems and Selectivity Modulation

Catalyst choice critically determines substitution patterns:

| Catalyst | Temp (°C) | PCB 180 Selectivity | Byproducts |

|---|---|---|---|

| FeCl₃ | 120 | 72% | 2,2',4,4',5,5'-Hexa |

| AlCl₃ | 130 | 58% | Nonachloro derivatives |

| I₂ | 140 | 41% | Fully chlorinated |

| Zeolite Y | 100 | 85% | Lower chlorinated |

Zeolite-based catalysts demonstrate superior para-selectivity due to shape-selective confinement effects. Recent advances employ mesoporous SBA-15 silica functionalized with sulfonic acid groups, achieving 91% PCB 180 selectivity at 110°C.

Purification and Isolation Techniques

Post-synthesis processing involves:

-

Distillation :

-

Wiped-film evaporators (1-5 mmHg) remove unreacted biphenyl

-

Boiling point PCB 180: 310-315°C at atmospheric pressure

-

-

Crystallization :

-

Hexane/acetone (3:1 v/v) at -20°C yields 98% pure crystals

-

DSC analysis shows melting point 101-103°C

-

-

Chromatography :

-

Preparative HPLC (C18 column, 90% methanol)

-

Retention time: 22.3 min (flow 1 mL/min)

-

Impurity profiling via GC-ECD reveals <0.1% octachlorobiphenyl in optimized batches.

Modern Analytical Validation

Current synthesis batches undergo rigorous characterization:

-

High-resolution MS : m/z 393.8183 [M-Cl]⁻ (calc. 393.8181)

-

¹³C NMR (CDCl₃): 7 distinct signals (δ 125.4-142.1 ppm)

-

XRD : Monoclinic P2₁/c space group, a=14.2 Å, b=6.8 Å, c=18.3 Å

Interlaboratory studies show 99.2% consistency in congener-specific analysis between NIST and EPA methods.

Environmental and Regulatory Considerations

Despite production bans, PCB 180 remains detectable in 73% of Superfund sites (EPA 2023 data). Synthesis for research purposes requires:

-

TSCA exemption certification (40 CFR 721.185)

-

Closed-system operation with HEPA filtration

-

Waste minimization protocols per RCRA guidelines

Análisis De Reacciones Químicas

Types of Reactions: 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Under certain conditions, the compound can be reduced to less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyls, which can have different toxicological properties compared to the parent compound .

Aplicaciones Científicas De Investigación

Environmental Persistence and Toxicity

PCBs are known for their stability and resistance to degradation in the environment. PCB-180 has been identified as having dioxin-like toxicity, which raises concerns regarding its accumulation in living organisms and potential effects on human health.

- Metabolism Studies : Research has shown that PCB-180 is metabolized differently by various cytochrome P450 (CYP) enzymes in humans and animals. A study highlighted that the metabolic pathways of chiral PCBs can vary significantly, affecting their toxicity profiles. Specifically, the study found that different atropisomers of PCB congeners exhibit distinct metabolic rates when interacting with CYP enzymes, which may influence their biological effects and accumulation in tissues .

- Toxicological Assessments : PCB-180 has been linked to various health issues, including endocrine disruption and neurotoxicity. A comprehensive analysis indicated that exposure to high levels of PCBs correlates with increased risks of hearing impairment among adults . The study reported an odds ratio of 7.79 for hearing impairment among individuals with elevated PCB-180 levels compared to those with lower levels.

Case Studies on Health Impacts

Several studies have investigated the health impacts associated with PCB-180 exposure:

- Hearing Impairment : A significant case-control study analyzed serum levels of PCBs in relation to hearing loss in adults. The findings suggested a strong correlation between high serum concentrations of PCB-180 and increased incidence of hearing impairment .

- Distribution and Excretion : Another study focused on the distribution and metabolic fate of hydroxylated metabolites of PCB-180 in animal models. It found that 4-hydroxy-2,2',3,4',5,5'-heptachlorobiphenyl (CB187), a metabolite of PCB-180, was retained persistently in animal blood while also being excreted through feces . This research aids in understanding how metabolites may influence toxicity and bioaccumulation.

Implications for Regulatory Standards

The persistence and toxicity of PCB-180 have prompted regulatory actions aimed at reducing exposure to these compounds:

- Environmental Regulations : Due to their harmful effects on human health and ecosystems, PCBs have been banned or severely restricted in many countries. Ongoing research into the metabolism and toxicity of specific congeners like PCB-180 informs regulatory decisions regarding acceptable exposure levels.

Research Gaps and Future Directions

Despite significant progress in understanding PCB toxicity, gaps remain:

- Chiral Analysis : Future studies should focus on the chiral nature of PCBs like PCB-180 to elucidate how different isomers interact with biological systems. Understanding these interactions could lead to better risk assessments and management strategies for PCB exposure.

- Longitudinal Studies : There is a need for long-term epidemiological studies to further establish causal links between PCB exposure and chronic health conditions.

Mecanismo De Acción

The mechanism of action of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves its interaction with cellular receptors and enzymes. It has been shown to inhibit the basal and circadian expression of the core circadian component PER1, which can disrupt the circadian rhythm . Additionally, it can interfere with the activity of enzymes involved in hormone metabolism, leading to endocrine disruption .

Comparación Con Compuestos Similares

Table 1. Comparative physicochemical properties of PCB 180 and related PCBs

Key differences include:

- Hydrophobicity : PCB 180 has a higher log Kow than PCB 153 and PCB 138, correlating with its stronger adsorption to organic matter and microplastics .

- Solubility : PCB 180’s aqueous solubility is extremely low (<0.020 µg/kg), making it less mobile in water compared to hexachlorinated congeners like PCB 153 (0.054 µg/kg) .

Environmental Behavior and Degradation

- Bioaccumulation : PCB 180 accumulates more efficiently in fatty tissues than PCB 153 or PCB 138, as evidenced by its detection in 100% of human serum pools .

- However, aged PCB 180 in soil exhibits reduced bioavailability, with extraction efficiencies dropping to 25–45% after 30–60 days of aging .

Toxicological Profile

Table 2. Toxicity endpoints of PCB 180 compared to other PCBs

| Compound | Endocrine Disruption | Hepatotoxicity | Neurotoxicity | Reference |

|---|---|---|---|---|

| PCB 180 | Moderate | High | Low | |

| PCB 153 | Low | Moderate | Moderate | |

| PCB 138 | Low | High | High | |

| PCB 118 (DL-PCB) | High (AhR activation) | High | High |

- Non-Dioxin-Like (NDL) Toxicity: PCB 180 disrupts thyroid hormone homeostasis and induces oxidative stress in rat liver at doses ≥1 mg/kg/day . In contrast, dioxin-like PCB 118 (2,3',4,4',5-pentachlorobiphenyl) activates the aryl hydrocarbon receptor (AhR), leading to immunotoxicity .

Analytical Performance in Environmental Monitoring

Table 3. Recovery rates and detection limits in EPA Method 525.3

| Compound | Mean Recovery (%) | Relative Standard Deviation (%) | Detection Limit (µg/L) | Reference |

|---|---|---|---|---|

| PCB 180 | 89.7–93.5 | 1.5–2.0 | 0.0007 | |

| PCB 153 | 93.3–103.0 | 1.5–5.5 | 0.0011 | |

| PCB 138 | 81.1–85.5 | 1.3–1.7 | 0.0014 |

PCB 180 demonstrates slightly lower recovery rates (89.7–93.5%) compared to PCB 153 (93.3–103.0%) in solid-phase extraction methods, likely due to its higher affinity for organic matrices .

Actividad Biológica

2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB No. 180) is a congener of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. Due to their persistence in the environment and potential for bioaccumulation, PCBs are of significant concern in toxicology and environmental health. This article examines the biological activity of PCB No. 180, focusing on its mechanisms of action, toxicological effects, and implications for human health.

- Chemical Formula : C₁₂H₃Cl₇

- Molecular Weight : 395.32 g/mol

- CAS Number : 35065-29-3

Mechanisms of Biological Activity

PCB No. 180 exhibits various biological activities primarily through interactions with hormonal pathways. Research indicates that it can influence both estrogen and androgen receptor activities.

Estrogenic and Androgenic Effects

-

Estrogen Receptor Modulation :

- In MCF-7 breast cancer cells, PCB No. 180 demonstrated a dose-dependent effect on cell proliferation when co-treated with estradiol. At low concentrations (1-10 nM), it slightly increased cell proliferation but significantly inhibited growth at higher concentrations (1-10 µM) .

- The compound also reduced chloramphenicol transferase activity in reporter gene assays, indicating a decrease in estrogen receptor-mediated transcriptional activity .

- Androgen Receptor Antagonism :

Toxicological Effects

The toxicological profile of PCB No. 180 has been assessed through various studies that highlight its impact on liver function and immune response.

Hepatic Effects

- Studies have shown that exposure to PCB No. 180 leads to increased liver weights and altered lipid metabolism in rats . This is indicative of hepatotoxicity associated with PCB exposure.

Immune System Impacts

- Research indicates that PCB No. 180 can cause thymic atrophy in sensitive strains of mice (C57BL/6J) but not in resistant strains (DBA/2J), suggesting strain-specific immune responses to PCB exposure .

Bioaccumulation and Environmental Persistence

PCB No. 180 is known for its high bioaccumulation potential, which raises concerns regarding its long-term effects on wildlife and human populations. It has been detected in various environmental matrices, including sediments and biota .

Case Studies

Several case studies have documented the presence and effects of PCB No. 180 in human populations:

- Breast Cancer Risk Assessment :

- Population Exposure Studies :

Summary Table: Biological Activity of PCB No. 180

Q & A

Q. How is PCB 180 identified and quantified in environmental samples?

Methodological Answer: PCB 180 is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS). EPA Method 525.3 is a validated protocol for semivolatile organic compounds (SVOCs) in drinking water, achieving a recovery rate of 97.6% (±4.3% RSD) for PCB 180 . Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for matrix cleanup.

- Instrumental Parameters : Use of a DB-5MS capillary column (30 m × 0.25 mm ID) with helium carrier gas.

- Quantification : Isotope dilution or internal standard calibration (e.g., -labeled PCB 180) to correct for matrix effects .

Q. What are the standard protocols for ensuring the purity of PCB 180 in toxicological studies?

Methodological Answer: High-purity PCB 180 (≥98% purity) is essential to avoid confounding effects from dioxin-like impurities. Key steps include:

- Purification : Column chromatography or preparative GC to isolate PCB 180 from technical mixtures.

- Purity Verification : Nuclear magnetic resonance (NMR) and HRMS to confirm structural integrity and absence of co-eluting congeners (e.g., PCB 170 or 183) .

- Impurity Screening : Dioxin toxic equivalency (TEQ) assessment; studies using PCB 180 with ≤2.7 ng TEQ(WHO)/g are considered acceptable .

Q. What analytical techniques are recommended for detecting PCB 180 in complex matrices like soil or biological tissues?

Methodological Answer: For complex matrices:

- Soil : Accelerated solvent extraction (ASE) with hexane:acetone (1:1 v/v), followed by silica gel cleanup to remove lipids and humic acids .

- Biological Tissues : Soxhlet extraction with dichloromethane, followed by gel permeation chromatography (GPC) for lipid removal .

- Detection : GC-MS/MS in multiple reaction monitoring (MRM) mode for enhanced specificity, targeting molecular ions at m/z 395.3 → 360.1 (Cl loss) .

Advanced Research Questions

Q. How can conflicting data on PCB 180’s environmental persistence and remediation efficiency be resolved?

Methodological Answer: Discrepancies arise from variability in environmental conditions (e.g., redox state, microbial activity) and experimental designs. To resolve contradictions:

- Controlled Comparative Studies : Conduct parallel experiments under standardized conditions (e.g., OECD 308 guideline for water-sediment systems).

- Kinetic Modeling : Apply first-order decay models to compare degradation rates across studies. For example, Pd/Fe bimetals achieve a PCB 180 degradation rate constant of 0.0142/h (t = 49 h) in soil at pH 5.6 .

- Meta-Analysis : Use statistical tools to aggregate data from peer-reviewed studies, adjusting for variables like organic carbon content or temperature .

Q. What methodologies optimize the catalytic dechlorination of PCB 180 in contaminated soils?

Methodological Answer: Pd/Fe bimetals are effective for reductive dechlorination. Optimization strategies include:

Q. How do variations in experimental design affect the observed hepatic toxicity of PCB 180 in vivo?

Methodological Answer: Key design factors influencing toxicity outcomes:

- Dosing Regimen : Subchronic exposure (28-day) in rats at 0.1–10 mg/kg/day reveals dose-dependent hepatomegaly and cytochrome P450 induction .

- Animal Model : Sex-specific responses; male rats show higher CYP1A1/2 activity than females at equivalent doses .

- Endpoint Selection : Combine histopathology with omics approaches (e.g., transcriptomics) to identify non-linear response thresholds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.